2-(2H-1,2,3-triazol-2-yl)ethanamine
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Overview
Description
2-(2H-1,2,3-Triazol-2-yl)ethanamine is a chemical compound with the molecular formula C₄H₈N₄ It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-triazol-2-yl)ethanamine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, leading to the formation of the triazole ring. The general reaction scheme is as follows:
Starting Materials: Alkynes and azides.
Catalyst: Copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 60°C.
Reaction Time: Several hours to overnight.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(2H-1,2,3-triazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(2H-1,2,3-triazol-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Acts as a ligand in coordination chemistry, forming complexes with metals that have biological activity.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-triazol-2-yl)ethanamine involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Proteins: Binding to proteins, altering their conformation and activity.
DNA/RNA: Potential interaction with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
2-(2H-1,2,3-triazol-2-yl)ethanamine can be compared with other triazole-containing compounds, such as:
1,2,3-Triazole: The parent compound, which lacks the ethanamine side chain.
2-(1H-1,2,3-Triazol-1-yl)ethanamine: A positional isomer with the triazole ring attached at a different nitrogen atom.
2-(2H-1,2,3-Triazol-4-yl)ethanamine: Another isomer with the triazole ring attached at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials.
Properties
IUPAC Name |
2-(triazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c5-1-4-8-6-2-3-7-8/h2-3H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFTYAYSLZREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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